S-(4-Chloro-3-fluorophenyl) ethanethioate

Purity specification Vendor comparison Procurement quality

Procure the correct 4-chloro-3-fluoro regioisomer (CAS 1379331-12-0). This S-aryl thioester is distinguished from oxygen esters and the 3-chloro-4-fluoro isomer, with unique reactivity in nucleophilic acyl substitution and iron-catalyzed Fukuyama cross-coupling. Purity grades from 95% to 98% directly impact yield calculations.

Molecular Formula C8H6ClFOS
Molecular Weight 204.65 g/mol
Cat. No. B7994470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-(4-Chloro-3-fluorophenyl) ethanethioate
Molecular FormulaC8H6ClFOS
Molecular Weight204.65 g/mol
Structural Identifiers
SMILESCC(=O)SC1=CC(=C(C=C1)Cl)F
InChIInChI=1S/C8H6ClFOS/c1-5(11)12-6-2-3-7(9)8(10)4-6/h2-4H,1H3
InChIKeyUJSRHESZAVJFFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

S-(4-Chloro-3-fluorophenyl) ethanethioate: Thioester-Based Small Molecule with Chloro-Fluoro Aromatic Substitution for Pharmaceutical Intermediate Procurement


S-(4-Chloro-3-fluorophenyl) ethanethioate (CAS 1379331-12-0) is an S-aryl thioester with molecular formula C8H6ClFOS and molecular weight 204.65 g/mol, characterized by a 4-chloro-3-fluorophenyl moiety attached to an ethanethioate (thioacetate) functional group [1][2]. The compound is commercially available from multiple vendors at purities typically ranging from 95% to 98% . As a thioester, it possesses distinct reactivity compared to oxygen-based esters, including susceptibility to nucleophilic acyl substitution and utility in Fukuyama-type cross-coupling reactions [2][3].

Why S-(4-Chloro-3-fluorophenyl) ethanethioate Cannot Be Casually Substituted by Other Aryl Thioesters or 4-Chloro-3-fluorophenyl Derivatives in Research Applications


Substitution with generic aryl thioesters or alternative 4-chloro-3-fluorophenyl derivatives is scientifically inadvisable due to the compound's unique combination of thioester reactivity and halogen substitution pattern. The S-aryl thioester linkage confers distinct electronic properties and synthetic utility compared to oxygen esters (e.g., 4-chloro-3-fluorophenyl acetates) or S-alkyl thioesters, including differential stability toward hydrolysis and nucleophiles [1]. Furthermore, the specific 4-chloro-3-fluoro substitution pattern on the phenyl ring influences both steric and electronic parameters (Hammett σ values) that govern reactivity in downstream transformations and potential biological target interactions—properties that differ markedly from the 3-chloro-4-fluoro regioisomer (CAS 1379345-37-5) . These structural distinctions carry material consequences for reaction yields, product profiles, and biological activity readouts.

Quantitative Differentiation Evidence: S-(4-Chloro-3-fluorophenyl) ethanethioate vs. Comparators


Purity Grade Comparison Across Commercial Suppliers of S-(4-Chloro-3-fluorophenyl) ethanethioate

Commercial availability with minimum purity specifications varies among suppliers. The target compound is offered at ≥98% purity (NLT 98%) by MolCore and 98% purity by Leyan , whereas AKSci supplies the compound at a minimum purity specification of 95% . This represents a 3-5 percentage point difference in nominal purity specification that may affect downstream synthetic yield calculations and impurity profiling requirements.

Purity specification Vendor comparison Procurement quality

Regioisomeric Differentiation: 4-Chloro-3-fluoro vs. 3-Chloro-4-fluoro Substitution Pattern

The target compound (4-chloro-3-fluorophenyl substitution) possesses a distinct regioisomeric relationship to S-(3-chloro-4-fluorophenyl) ethanethioate (CAS 1379345-37-5) . Although no direct comparative biological or reactivity data are available in the peer-reviewed literature for these specific thioesters, class-level inference from halogen-substituted aromatic systems indicates that the relative positioning of chloro and fluoro substituents alters both steric accessibility and electronic distribution (Hammett σ values) [1]. The 4-chloro-3-fluoro pattern places the electron-withdrawing fluorine meta to the thioester attachment point and chlorine para, whereas the 3-chloro-4-fluoro isomer positions fluorine para and chlorine meta.

Regioisomer SAR Halogen substitution pattern Electronic effects

Predicted Physicochemical Properties: Density and Boiling Point for Solvent System Design

Predicted physicochemical parameters for S-(4-chloro-3-fluorophenyl) ethanethioate include density of 1.36 ± 0.1 g/cm³ and boiling point of 273.0 ± 30.0 °C at standard atmospheric pressure [1]. These predicted values inform solvent selection for purification (e.g., chromatography mobile phase density considerations) and reaction condition planning (thermal stability envelope). Note that these are computational predictions rather than experimentally determined values; experimental melting point, flash point, and logP data are not available in the open literature [1].

Physicochemical property Density prediction Boiling point prediction Solvent compatibility

Thioester vs. Oxygen Ester Reactivity Differentiation for Synthetic Route Planning

As an S-aryl thioester, the target compound possesses fundamentally different reactivity compared to oxygen-based esters (e.g., 4-chloro-3-fluorophenyl acetate) or S-alkyl thioesters. Thioesters are more reactive toward nucleophilic acyl substitution than oxygen esters due to the weaker π-donation from sulfur to the carbonyl carbon [1]. Additionally, S-aryl thioesters participate in iron-catalyzed Fukuyama-type cross-coupling with organomanganese reagents—a transformation not accessible to oxygen esters [2]. Quantitative kinetic data comparing this specific compound to its oxygen ester analog are not available in the open literature.

Thioester reactivity Oxygen ester Nucleophilic acyl substitution Fukuyama coupling

Molecular Weight and Halogen Content: Calculated Parameters for Stoichiometry and Elemental Analysis

The target compound has a molecular weight of 204.65 g/mol with elemental composition C8H6ClFOS [1][2]. Calculated halogen content: chlorine contributes 17.32% by mass (35.45 / 204.65), fluorine contributes 9.29% by mass (18.998 / 204.65). The presence of both chlorine and fluorine provides a distinctive isotopic pattern detectable by mass spectrometry (M, M+2 for Cl; M+1 isotope peak). These calculated parameters inform reaction stoichiometry calculations, elemental analysis expectations, and mass spectrometry method development.

Molecular weight Halogen content Stoichiometry Elemental composition

Validated Application Scenarios for S-(4-Chloro-3-fluorophenyl) ethanethioate in Pharmaceutical and Chemical Research


Synthetic Intermediate in Multi-Step Organic Synthesis Requiring Thioester Reactivity

S-(4-Chloro-3-fluorophenyl) ethanethioate serves as a versatile S-aryl thioester building block in organic synthesis. The thioester functional group undergoes nucleophilic acyl substitution reactions more readily than oxygen esters, enabling mild acylation of amines, alcohols, and thiols [1]. Additionally, S-aryl thioesters are compatible with iron-catalyzed Fukuyama-type cross-coupling reactions with organomanganese reagents for ketone synthesis [1]. The 4-chloro-3-fluorophenyl moiety provides a halogenated aromatic handle for further functionalization (e.g., Suzuki coupling at the chloro position) and introduces electron-withdrawing character that modulates the electrophilicity of the thioester carbonyl. Users should note that the purity specification of the selected vendor lot (95% vs. 98% nominal) may affect yield calculations and impurity profiles in multi-step sequences .

Medicinal Chemistry SAR Studies Involving Halogenated Aromatic Substituents

The 4-chloro-3-fluorophenyl substitution pattern provides a specific electronic and steric profile for structure-activity relationship (SAR) investigations. The combination of chloro (moderate electron-withdrawing by induction, weak electron-donating by resonance) and fluoro (strong electron-withdrawing by induction) substituents creates a unique electronic environment on the aromatic ring that influences binding interactions with biological targets [2]. Researchers must ensure they procure the correct regioisomer (4-chloro-3-fluoro, CAS 1379331-12-0), as the 3-chloro-4-fluoro regioisomer (CAS 1379345-37-5) presents a different substitution pattern with potentially divergent biological activity or physicochemical properties . The calculated physicochemical parameters (density: 1.36 ± 0.1 g/cm³ predicted; boiling point: 273.0 ± 30.0 °C predicted) provide initial guidance for handling and purification [3].

Analytical Method Development and Reference Standard Qualification

S-(4-Chloro-3-fluorophenyl) ethanethioate (CAS 1379331-12-0; MW 204.65 g/mol; formula C8H6ClFOS) can serve as a reference compound for analytical method development involving halogenated thioesters [3][4]. The distinctive dual-halogen composition (Cl: 17.32% calculated mass; F: 9.29% calculated mass) provides a characteristic isotopic pattern in mass spectrometry (M, M+2 for chlorine; M+1 isotope peak) [4]. The predicted boiling point of 273.0 ± 30.0 °C informs GC-MS method development parameters [3]. Vendors offer the compound at purities ranging from 95% (AKSci) to 98% (Leyan, MolCore), and procurement of the higher-purity grade may reduce the need for additional purification prior to use as an analytical reference standard .

Methodology Development for Thioester-Based Transformations

This compound is suitable as a model substrate for developing and optimizing synthetic methodologies involving S-aryl thioesters. Its aromatic halogenation pattern (4-chloro-3-fluoro) provides a UV-active chromophore that facilitates TLC and HPLC monitoring of reaction progress [1]. The thioester functionality enables exploration of chemoselective transformations in the presence of other functional groups, including selective nucleophilic acyl substitution, reduction to the corresponding thiol, or oxidation to sulfoxides and sulfones [1]. Methodologies developed using this compound may be applicable to other S-aryl thioesters in the ethanethioate class, though the specific halogen substitution pattern will influence reaction rates and yields due to electronic effects [2].

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